molecular formula C19H22N2O6S B5230265 methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No. B5230265
M. Wt: 406.5 g/mol
InChI Key: WBHBCYAEBURXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as MMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MMBA belongs to a class of compounds known as protease inhibitors, which are used to treat a variety of diseases. Protease inhibitors work by inhibiting the activity of enzymes that are involved in the replication of viruses and the growth of cancer cells.

Mechanism of Action

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate works by inhibiting the activity of the protease enzyme, which is involved in the replication of viruses and the growth of cancer cells. Specifically, methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate binds to the active site of the protease enzyme and prevents it from cleaving viral and cancer cell proteins. This inhibition of protease activity leads to the inhibition of viral replication and cancer cell growth.
Biochemical and physiological effects:
methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate inhibits the activity of the protease enzyme in a dose-dependent manner. methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to be well-tolerated in animal studies, suggesting that it may have low toxicity in humans.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in lab experiments is its potency as a protease inhibitor. methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to be a potent inhibitor of the protease enzyme, making it a useful tool for studying the role of proteases in disease. However, one limitation of using methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. One area of research is the development of more efficient synthesis methods for methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. Another area of research is the optimization of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate as a therapeutic agent for the treatment of HIV and cancer. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in humans. Finally, methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate may have potential as a tool for studying the role of proteases in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a potent inhibitor of the protease enzyme, making it a useful tool for studying the role of proteases in disease. methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has shown promise as a therapeutic agent for the treatment of HIV and cancer, and further research is needed to determine its potential in these areas. Additionally, methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate may have potential as a tool for studying the role of proteases in other diseases.

Synthesis Methods

The synthesis of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can be achieved through a multi-step process involving the reaction of several reagents. The first step involves the reaction of 4-methoxyphenylalanine with methylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. The next step involves the reaction of the sulfonyl chloride derivative with 2-aminobenzoic acid to form the desired product, methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been extensively studied for its potential use in the treatment of HIV and cancer. In vitro studies have shown that methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a potent inhibitor of the protease enzyme, which is essential for the replication of HIV. methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate may have therapeutic potential for the treatment of HIV and cancer.

properties

IUPAC Name

methyl 2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(18(22)20-17-8-6-5-7-16(17)19(23)27-3)21(28(4,24)25)14-9-11-15(26-2)12-10-14/h5-13H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBCYAEBURXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.